molecular formula C10H8N2O B1361161 5-phenyl-1H-pyrazin-2-one CAS No. 25844-72-8

5-phenyl-1H-pyrazin-2-one

Cat. No. B1361161
Key on ui cas rn: 25844-72-8
M. Wt: 172.18 g/mol
InChI Key: BMGVFXUMEAYBAO-UHFFFAOYSA-N
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Patent
US09150588B2

Procedure details

To a mixture of glycine amide hydrochloride (0.73 g), methanol (6.0 mL) and water (1.5 mL) were added a 12.5M aqueous sodium hydroxide solution (0.80 mL) and a solution of sodium hydroxide (0.26 g) in methanol (3.0 mL) at −30° C. Then, a solution of oxo(phenyl)acetaldehyde (1.0 g) in methanol (5.0 mL) was added, and the mixture was stirred at −20° C. for 2 hr and at room temperature for 1 hr. The reaction mixture was neutralized with acetic acid, and the resulting solid was collected by filtration and washed with water to give the title compound (0.86 g).
Name
glycine amide hydrochloride
Quantity
0.73 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
0.26 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][C:4]([NH2:6])=[O:5].O.[OH-].[Na+].O=[C:11]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[CH:12]=O>CO.C(O)(=O)C>[C:14]1([C:11]2[N:2]=[CH:3][C:4](=[O:5])[NH:6][CH:12]=2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:0.1,3.4|

Inputs

Step One
Name
glycine amide hydrochloride
Quantity
0.73 g
Type
reactant
Smiles
Cl.NCC(=O)N
Name
Quantity
1.5 mL
Type
reactant
Smiles
O
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0.26 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
O=C(C=O)C1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −20° C. for 2 hr and at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −30° C
FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1N=CC(NC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.86 g
YIELD: CALCULATEDPERCENTYIELD 75.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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